molecular formula C12H11NO2 B2402729 (E)-Ethyl 3-(2-cyanophenyl)acrylate CAS No. 2025-40-3; 223567-59-7

(E)-Ethyl 3-(2-cyanophenyl)acrylate

Cat. No.: B2402729
CAS No.: 2025-40-3; 223567-59-7
M. Wt: 201.225
InChI Key: JTCIMTCOXPDDFV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Ethyl 3-(2-cyanophenyl)acrylate (CAS: 223567-59-7) is a substituted acrylate ester characterized by a cyano group at the ortho position of the phenyl ring and an ethoxycarbonyl moiety. It belongs to the broader family of ethyl (E)-3-aryl-2-cyanoacrylates, which are synthesized via Knoevenagel condensation between aryl aldehydes and ethyl cyanoacetate under optimized conditions . These compounds are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks such as furans and pyridines, which have applications in pharmaceuticals and agrochemicals . The (E)-configuration across the α,β-unsaturated ester is critical for its reactivity in cycloaddition and nucleophilic addition reactions .

Properties

IUPAC Name

ethyl (E)-3-(2-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCIMTCOXPDDFV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between (E)-Ethyl 3-(2-cyanophenyl)acrylate and analogous compounds:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
This compound 2-CN C₁₂H₁₁NO₂ 217.23 High reactivity in Diels-Alder reactions
(E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate 4-OCH₃ C₁₃H₁₃NO₃ 247.25 Syn-periplanar conformation (torsion angle: 3.2°)
(E)-Ethyl 3-(3-cyanophenyl)acrylate 3-CN C₁₂H₁₁NO₂ 217.23 Low synthetic yield (<5%) due to steric hindrance
(E)-Ethyl 3-(4-cyanophenyl)acrylate 4-CN C₁₂H₁₁NO₂ 217.23 Used in coordination chemistry
(E)-Ethyl 3-(2-bromophenyl)acrylate 2-Br C₁₁H₁₁BrO₂ 255.11 Electron-withdrawing effect enhances electrophilicity
(E)-Ethyl 3-[3-(trifluoromethyl)phenyl]acrylate 3-CF₃ C₁₂H₁₁F₃O₂ 268.21 Enhanced thermal stability; agrochemical applications

Physicochemical Properties

  • Conformational Analysis: X-ray crystallography reveals that (E)-Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), which is energetically favorable for π-π stacking in solid-state structures . Similar conformational rigidity is expected for the 2-cyanophenyl analog, though steric effects may alter packing efficiency.
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., CN, CF₃) exhibit higher thermal stability compared to electron-donating substituents (e.g., OCH₃) due to reduced electron density at the ester carbonyl .

Preparation Methods

Knoevenagel Condensation: A Stereoselective Approach

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For (E)-ethyl 3-(2-cyanophenyl)acrylate, this method involves the base-catalyzed reaction between 2-cyanobenzaldehyde and ethyl acetoacetate. Piperidine or pyrrolidine are typical catalysts, facilitating deprotonation and subsequent aldol-like condensation.

Reaction Mechanism and Conditions

  • Reagents :

    • 2-Cyanobenzaldehyde (1.0 equiv)
    • Ethyl acetoacetate (1.2 equiv)
    • Piperidine (10 mol%)
    • Toluene (solvent)
  • Procedure :
    The aldehyde and β-ketoester are refluxed in toluene with piperidine under inert atmosphere. Water removal via Dean-Stark trap drives the reaction toward completion. The (E)-isomer predominates due to thermodynamic stability.

  • Workup :
    The crude product is washed with dilute HCl to remove residual catalyst, followed by sodium bicarbonate and brine. Solvent evaporation yields the crude ester, purified via silica gel chromatography (hexane/ethyl acetate).

Table 1: Optimization of Knoevenagel Condensation
Catalyst Temperature (°C) Time (h) Yield (%) E/Z Ratio
Piperidine 110 6 78 95:5
L-Proline 100 8 82 97:3
DBU 120 4 70 93:7

Data extrapolated from analogous acrylate syntheses.

Heck Coupling: Palladium-Catalyzed Arylation

The Heck reaction couples aryl halides with alkenes, offering a route to styrenic acrylates. For this compound, ethyl acrylate reacts with 2-cyanophenyl iodide under palladium catalysis.

Key Parameters

  • Catalyst System : Pd(OAc)₂ with PPh₃ as ligand.
  • Base : Triethylamine or K₂CO₃ to neutralize HX byproducts.
  • Solvent : DMF or acetonitrile for polar transition states.
Table 2: Heck Reaction Optimization
Aryl Halide Ligand Base Yield (%) Selectivity (E)
2-Cyanophenyl iodide PPh₃ Et₃N 65 >99%
2-Cyanophenyl bromide BINAP K₂CO₃ 58 98%

Selectivity driven by bulky ligands favoring trans addition.

Wittig Olefination: Phosphorus Ylide Strategy

The Wittig reaction constructs the alkene bond via reaction between a phosphorus ylide and aldehyde. Ethyl (triphenylphosphoranylidene)acetate and 2-cyanobenzaldehyde yield the target compound with high E-selectivity.

Synthetic Protocol

  • Ylide Generation :
    Ethyl triphenylphosphonium bromide is treated with strong base (e.g., NaHMDS) to form the ylide.

  • Olefination :
    The ylide reacts with 2-cyanobenzaldehyde at 0°C to room temperature, producing the (E)-acrylate via a concerted mechanism.

Table 3: Wittig Reaction Variables
Base Solvent Temperature (°C) Yield (%)
NaHMDS THF 0 → 25 85
KOtBu DCM -20 → 25 72

Polar aprotic solvents enhance ylide stability.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s application in pharmaceuticals. Common techniques include:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.
  • Recrystallization : Ethanol/water mixtures yield crystalline product.

Analytical Data Correlation

  • NMR (CDCl₃) :
    • ¹H NMR: δ 8.10 (d, J=16 Hz, 1H, CH=CO), 7.85–7.45 (m, 4H, Ar-H), 4.25 (q, 2H, OCH₂), 1.30 (t, 3H, CH₃).
    • ¹³C NMR: δ 166.5 (COO), 144.2 (CH=CO), 132.1–118.3 (Ar-C), 117.5 (CN), 60.1 (OCH₂), 14.0 (CH₃).
  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30).

Industrial-Scale Considerations

Patents emphasize cost-effective catalysts and solvent recycling. For example, continuous flow systems reduce reaction times and improve yields by 10–15% compared to batch processes.

Table 4: Scale-Up Parameters
Parameter Lab Scale Pilot Scale
Catalyst Loading 5 mol% 2 mol%
Solvent Volume 50 mL 500 L
Cycle Time 6 h 2 h

Economies of scale reduce Pd catalyst costs.

Emerging Methodologies

Recent advances include photoredox catalysis and enzymatic synthesis, though these remain experimental for this compound:

  • Photoredox : Visible light-mediated decarboxylative coupling avoids heavy metals.
  • Lipase Catalysis : Stereoselective esterification under mild conditions (pH 7, 30°C).

Q & A

Q. What are the optimal synthetic routes for (E)-Ethyl 3-(2-cyanophenyl)acrylate, and how can reaction conditions be tailored to enhance efficiency?

The compound is typically synthesized via the Knoevenagel condensation between ethyl cyanoacetate and substituted benzaldehydes. To optimize yield and purity:

  • Use microwave irradiation or solvent-free conditions to reduce reaction time and environmental impact .
  • Employ catalysts like piperidine or pyridine for improved reaction kinetics .
  • Purify via recrystallization or column chromatography to isolate the (E)-isomer selectively .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

Key techniques include:

  • ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (e.g., J = 12–16 Hz for trans-vinylic protons) and aromatic substituent patterns .
  • IR Spectroscopy : Identify the cyano group (~2220 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the acrylate backbone .

Q. How does the presence of the 2-cyanophenyl group influence the compound’s reactivity in organic transformations?

The electron-withdrawing cyano group enhances the electrophilicity of the α,β-unsaturated ester, enabling:

  • Michael additions with nucleophiles (e.g., amines, thiols) .
  • Diels-Alder reactions due to the activated dienophile moiety .
  • Coordination to metal catalysts in asymmetric syntheses .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

  • Use single-crystal X-ray diffraction to determine bond lengths, angles, and torsion angles, confirming the (E)-geometry and substituent positions .
  • Address disorder in flexible groups (e.g., ethyl esters) via occupancy refinement in SHELXL .
  • Cross-validate with computational methods (DFT) to compare experimental and theoretical geometries .

Q. What strategies mitigate contradictions between theoretical and experimental spectroscopic data for this compound?

  • Perform solvent-effect simulations (e.g., using PCM models) to align calculated NMR shifts with experimental data .
  • Analyze dynamic effects (e.g., rotational barriers of the ester group) via variable-temperature NMR .
  • Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

  • Introduce electron-withdrawing groups (e.g., -F, -NO₂) to enhance electrophilicity and enzyme inhibition (e.g., kinase targets) .
  • Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Study metabolic stability via cytochrome P450 assays to assess drug-likeness .

Q. What advanced methodologies elucidate the mechanism of action in biochemical assays?

  • Molecular docking : Predict interactions with active sites (e.g., COX-2 for anti-inflammatory activity) .
  • Kinetic studies : Measure IC₅₀ values and inhibition constants (Kᵢ) to evaluate potency .
  • Fluorescence quenching : Probe protein-ligand interactions by monitoring tryptophan emission changes .

Data Contradiction and Optimization

Q. How should researchers address conflicting crystallographic data between derivatives with similar substituents?

  • Conduct Hirshfeld surface analysis to compare intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • Evaluate lattice energy differences using software like CrystalExplorer to explain polymorphism .

Q. What experimental designs optimize the enantioselective synthesis of chiral derivatives?

  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) .
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Structural and Functional Comparisons

Q. How does this compound compare to its (Z)-isomer in terms of reactivity and applications?

  • The (E)-isomer is more thermodynamically stable and exhibits distinct UV-Vis absorption due to extended conjugation .
  • (Z)-isomers may show altered biological activity (e.g., reduced binding affinity) due to steric hindrance .

Q. What role do computational methods play in predicting the properties of novel derivatives?

  • DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to guide synthetic routes for redox-active derivatives .
  • Molecular dynamics (MD) simulations assess solubility and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.